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Introduction
ATTO 700 phalloidin is a high-performance fluorescent probe meticulously designed for the

visualization of filamentous actin (F-actin) in fixed cells and tissues. Phalloidin, a bicyclic

peptide isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity

for F-actin, effectively preventing its depolymerization.[1] When conjugated to the far-red

fluorescent dye ATTO 700, it provides a powerful tool for high-resolution imaging of the actin

cytoskeleton with minimal background interference.

ATTO 700 is a new-generation fluorescent label characterized by its strong absorption, high

fluorescence quantum yield, and excellent photostability.[2][3] These properties make ATTO
700 phalloidin an ideal choice for demanding applications such as confocal microscopy, super-

resolution microscopy, and multiplex imaging experiments. Its emission in the far-red spectrum

minimizes autofluorescence from biological samples, leading to an enhanced signal-to-noise

ratio.

This document provides detailed protocols for using ATTO 700 phalloidin to stain F-actin in

various sample types, along with technical data and troubleshooting guidelines to ensure

optimal results.
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Properties of ATTO 700 Phalloidin
ATTO 700 phalloidin is a conjugate of the phalloidin peptide and the ATTO 700 fluorescent dye.

The key characteristics of the ATTO 700 dye are summarized in the table below.

Property Value Reference

Excitation Maximum (λex) 700 nm [3]

Emission Maximum (λem) 716 nm [3]

Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹ [3]

Fluorescence Quantum Yield

(Φ)
0.25 [3]

Molecular Weight ~2238 g/mol [3]

Comparison with Other Common Far-Red Fluorescent
Phalloidin Conjugates
While direct, side-by-side photostability comparisons are not readily available in the literature,

the following table summarizes the key spectral properties of ATTO 700 and other commonly

used far-red fluorescent dyes conjugated to phalloidin.

Fluorophore
Excitation Max
(nm)

Emission Max
(nm)

Molar
Extinction
Coefficient
(cm⁻¹M⁻¹)

Quantum Yield
(Φ)

ATTO 700 700 716 120,000 0.25

Alexa Fluor 647 650 668 270,000 0.33

Cy5 649 670 250,000 0.27

Note: The photostability of a fluorophore can be influenced by various factors, including the

mounting medium, laser power, and the local chemical environment. While ATTO dyes are

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.genecopoeia.com/wp-content/uploads/oldpdfs/product/Fluorescent-Labeling/Protocol/C053.pdf
https://www.genecopoeia.com/wp-content/uploads/oldpdfs/product/Fluorescent-Labeling/Protocol/C053.pdf
https://www.genecopoeia.com/wp-content/uploads/oldpdfs/product/Fluorescent-Labeling/Protocol/C053.pdf
https://www.genecopoeia.com/wp-content/uploads/oldpdfs/product/Fluorescent-Labeling/Protocol/C053.pdf
https://www.genecopoeia.com/wp-content/uploads/oldpdfs/product/Fluorescent-Labeling/Protocol/C053.pdf
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


generally known for their high photostability, it is recommended to use an anti-fade mounting

medium for prolonged imaging sessions.

Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solution (10 µM):

ATTO 700 phalloidin is typically supplied as a lyophilized powder. To prepare a stock solution,

dissolve the contents of one vial (e.g., 10 nmol) in 1 ml of high-quality, anhydrous methanol or

dimethylformamide (DMF). Mix well by vortexing until the powder is completely dissolved.

b. Storage of Stock Solution:

Store the stock solution at -20°C, protected from light. When stored properly, the methanolic

stock solution is stable for at least one year. To avoid repeated freeze-thaw cycles, it is

advisable to aliquot the stock solution into smaller volumes.

c. Staining (Working) Solution:

Prepare the staining solution fresh for each experiment by diluting the stock solution in a

buffered saline solution such as Phosphate-Buffered Saline (PBS) containing 1% Bovine

Serum Albumin (BSA). A typical final concentration for staining is between 1:20 and 1:1000

dilution of the stock solution (e.g., 5-50 nM). The optimal concentration may vary depending on

the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells
This protocol is suitable for cells grown on coverslips or in culture dishes.

a. Fixation:

Wash the cells twice with pre-warmed (37°C) PBS.

Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.
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b. Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

c. Staining:

Incubate the cells with the ATTO 700 phalloidin working solution for 30-60 minutes at room

temperature, protected from light.

Wash the cells three times with PBS for 5 minutes each.

d. Mounting and Imaging:

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Image the stained cells using a fluorescence microscope with appropriate filter sets for far-

red fluorescence (Excitation: ~680-710 nm; Emission: ~710-750 nm).

Staining Protocol for Suspension Cells
a. Cell Preparation:

Harvest the cells by centrifugation (e.g., 5 minutes at 300 x g).

Wash the cell pellet once with PBS and resuspend in PBS.

b. Fixation and Permeabilization:

Fix the cells by adding an equal volume of 7.4% methanol-free formaldehyde in PBS to the

cell suspension (final concentration 3.7%) and incubate for 10-15 minutes at room

temperature.

Centrifuge the cells and wash the pellet twice with PBS.

Permeabilize the cells by resuspending the pellet in 0.1% Triton X-100 in PBS for 10-15

minutes at room temperature.
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c. Staining:

Centrifuge the cells and wash the pellet twice with PBS.

Resuspend the cell pellet in the ATTO 700 phalloidin working solution and incubate for 30-60

minutes at room temperature, protected from light.

Centrifuge the cells and wash the pellet three times with PBS.

d. Analysis:

Resuspend the final cell pellet in PBS for analysis by flow cytometry or resuspend in a small

volume of PBS and mount on a microscope slide for fluorescence microscopy.

Staining Protocol for Paraffin-Embedded Tissue
Sections
a. Deparaffinization and Rehydration:

Immerse the slides in xylene (or a xylene substitute) two times for 5 minutes each.

Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3

minutes each.

Rinse the slides in distilled water.

b. Permeabilization:

Incubate the slides in 0.2% Triton X-100 in PBS for 10 minutes.

Wash the slides three times with PBS for 5 minutes each.

c. Staining:

Incubate the sections with the ATTO 700 phalloidin working solution in a humidified chamber

for 1-2 hours at room temperature, protected from light.

Wash the slides three times with PBS for 5 minutes each.
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d. Mounting and Imaging:

Mount the coverslips onto the slides using an anti-fade mounting medium.

Image the stained tissue sections using a fluorescence microscope with appropriate filter

sets.

Visualizations
Experimental Workflow for Staining Adherent Cells
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Caption: Workflow for staining F-actin in adherent cells with ATTO 700 phalloidin.
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Binding Mechanism of Phalloidin to F-Actin
Caption: Phalloidin binds at the interface of adjacent actin monomers in an F-actin filament.
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Caption: Simplified Rho GTPase signaling pathway regulating actin cytoskeleton dynamics.
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Problem Possible Cause Suggested Solution

No or weak staining Insufficient permeabilization.

Increase Triton X-100

concentration to 0.5% or

extend permeabilization time.

Phalloidin conjugate

concentration too low.

Increase the concentration of

ATTO 700 phalloidin in the

working solution.

Inadequate fixation.

Ensure the use of methanol-

free formaldehyde. Methanol

can disrupt actin filaments.

High background staining
Phalloidin conjugate

concentration too high.

Decrease the concentration of

ATTO 700 phalloidin in the

working solution.

Insufficient washing.

Increase the number and

duration of washing steps after

staining.

Non-specific binding.
Add 1% BSA to the staining

buffer.

Photobleaching
High laser power or prolonged

exposure.

Reduce laser power and/or

exposure time. Use an anti-

fade mounting medium.

Unstable mounting medium.

Use a freshly prepared, high-

quality anti-fade mounting

medium.

Conclusion
ATTO 700 phalloidin is a superior probe for visualizing F-actin in a wide range of cell and tissue

samples. Its exceptional brightness, photostability, and far-red emission make it an invaluable

tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and

information provided in this document are intended to serve as a comprehensive guide to
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assist researchers in obtaining high-quality, reproducible results in their actin cytoskeleton

imaging studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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and industry.
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